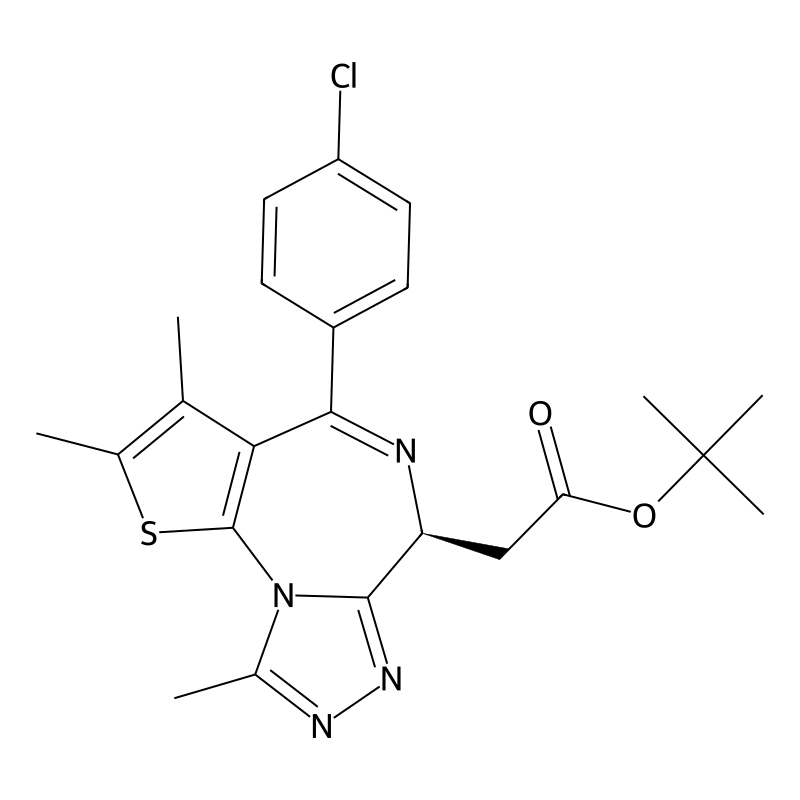

(+)-JQ1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Intermediate for Drug Discovery

The compound's structure contains several functional groups commonly found in bioactive molecules. This suggests it could serve as a valuable intermediate for synthesizing novel drugs []. Research efforts might involve using this compound as a starting point to create libraries of potential drug candidates for various therapeutic targets.

Anticancer Properties

The presence of the thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine core structure has been linked to potential anticancer activity in other compounds. Further research could investigate if (S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate exhibits similar properties.

Antibiotic Activity

The triazolo ring system is also found in some known antibiotics. While more research is needed, the presence of this group in (S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate could warrant investigation into its potential antibiotic properties.

(+)-JQ1 is a synthetic small molecule identified as a potent and selective inhibitor of bromodomain and extraterminal (BET) proteins, particularly targeting the bromodomain-containing protein 4 (BRD4). It is classified as a thieno-triazolo-1,4-diazepine derivative, featuring a bulky tert-butyl ester functional group that enhances its binding affinity while minimizing interactions with other receptors, such as the central benzodiazepine receptor . The compound has gained attention for its role in epigenetic regulation and its potential therapeutic applications in various cancers.

The primary mechanism of action of JQ1 is believed to be its inhibition of bromodomain-containing protein 4 (BRD4) [, ]. BRD4 plays a crucial role in gene expression, and its inhibition by JQ1 disrupts cancer cell growth and survival. Additionally, JQ1 has been shown to exhibit cardioprotective, anti-inflammatory, and anti-angiogenic properties, suggesting potential applications beyond cancer treatment [].

The primary mechanism of action of (+)-JQ1 involves competitive inhibition of the binding of acetylated lysine residues to the bromodomains of BET proteins. This inhibition disrupts protein-protein interactions essential for transcriptional regulation, particularly in cancer cells. The compound has demonstrated high selectivity with IC50 values of approximately 77 nM and 33 nM against the first and second bromodomains of BRD4, respectively .

(+)-JQ1 exhibits significant biological activity across various cancer types. It has been shown to:

- Induce autophagy and inhibit proliferation in bladder cancer cells both in vitro and in vivo.

- Suppress MYC gene expression, which is crucial for tumor growth.

- Inhibit tumor growth in models of NUT midline carcinoma and lymphoma .

- Exhibit reversible contraceptive effects in male mice by targeting germ cell function .

Additionally, (+)-JQ1 has been reported to inhibit the expression of inflammatory cytokines such as IL-6 and IL-8 in human pulmonary microvascular endothelial cells, indicating its potential anti-inflammatory properties .

The synthesis of (+)-JQ1 involves a multi-step process that begins with the preparation of thieno-triazolo intermediates. The key steps include:

- Formation of the thieno-triazolo framework through cyclization reactions.

- Introduction of the tert-butyl ester group at C6 to enhance solubility and binding properties.

- Resolution of racemic JQ1 to obtain the pure enantiomer (+)-JQ1 using chiral chromatography techniques .

This synthetic route allows for modifications that can lead to derivatives with varying biological activities.

The primary applications of (+)-JQ1 are in cancer research and treatment. Its ability to inhibit BET proteins makes it a valuable tool in studying epigenetic regulation mechanisms. Moreover, it is being explored for potential therapeutic uses in:

Additionally, its anti-inflammatory properties suggest potential applications in treating inflammatory diseases.

Studies have demonstrated that (+)-JQ1 interacts specifically with the bromodomains of BET proteins, inhibiting their function without significant off-target effects. This selectivity is crucial for minimizing side effects during therapeutic applications. Molecular dynamics simulations have shown that (+)-JQ1 stabilizes the structure of BRD4, preventing conformational changes that would facilitate acetyl-lysine binding . Furthermore, it has been utilized in chemical biology to map genome-wide binding sites of BRD-containing proteins through techniques such as Chem-seq .

Several compounds share structural similarities or biological activities with (+)-JQ1. Notable examples include:

| Compound Name | Structure Type | Primary Target | Unique Features |

|---|---|---|---|

| I-BET762 | BET bromodomain inhibitor | BRD4 | Advanced clinical development status |

| OTX015 | BET bromodomain inhibitor | BRD4 | Exhibits anti-tumor activity in various cancer models |

| CPI-0610 | BET bromodomain inhibitor | BRD2/BRD3/BRD4 | Investigated for hematological malignancies |

Uniqueness of (+)-JQ1: Unlike many other inhibitors, (+)-JQ1 has demonstrated reversible contraceptive effects and shows promise against viral infections like SARS-CoV-2 by inhibiting key gene expressions related to viral entry . Its specificity for BRD4 over other bromodomain-containing proteins also highlights its potential as a targeted therapeutic agent.

The chemical compound (+)-JQ1 possesses the molecular formula C₂₃H₂₅ClN₄O₂S with a molecular weight of 456.99 daltons [1] [2]. The compound is systematically named as (S)-(+)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f] [1] [2] triazolo[4,3-a] [1] diazepin-6-yl)acetate [1] [2]. Alternative nomenclature includes 2-methyl-2-propanyl [(6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f] [1] [2] triazolo[4,3-a] [1] diazepin-6-yl]acetate according to International Union of Pure and Applied Chemistry naming conventions [2].

The structural framework of (+)-JQ1 comprises a thienotriazolodiazepine core system, which represents a fused tricyclic heterocyclic scaffold [8] [9]. The compound features a thiophene ring fused to a triazole moiety, which is subsequently fused to a diazepine ring system [8] [9]. This complex polycyclic architecture provides the compound with its distinctive three-dimensional shape and pharmacological properties [9].

Crystal structure analysis has revealed the precise binding mode of (+)-JQ1 within protein targets, demonstrating excellent shape complementarity with acetyl-lysine binding cavities [9] [16]. The co-crystal structure with bromodomain and extra-terminal family member BRD4 (Protein Data Bank identification number 3MXF) shows the inhibitor occupying the entire binding pocket with extraordinary geometric fit [9] [16].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₂₅ClN₄O₂S | [1] [2] |

| Molecular Weight | 456.99 g/mol | [1] [2] [17] |

| Chemical Abstracts Service Number | 1268524-70-4 | [1] [2] |

| Monoisotopic Mass | 456.138675 Da | [2] |

| Defined Stereocenters | 1 | [2] |

Stereochemistry and Enantiomeric Considerations

(+)-JQ1 exists as a single enantiomer with the (S)-configuration at the C6 position of the diazepine ring [1] [2]. The compound exhibits positive optical rotation, hence the (+) designation in its common name [2] [33]. The absolute stereochemistry has been confirmed through multiple analytical techniques including chiral high-performance liquid chromatography and vibrational circular dichroism spectroscopy [33].

The enantiomeric counterpart, (-)-JQ1, possesses the (R)-configuration and displays markedly different biological activity [17]. While (+)-JQ1 demonstrates potent inhibitory activity with half-maximal inhibitory concentration values of 77 nanomolar and 33 nanomolar for BRD4 bromodomain 1 and bromodomain 2 respectively, (-)-JQ1 exhibits minimal binding affinity with half-maximal inhibitory concentration values exceeding 10,000 nanomolar [5] [9].

The stereochemical integrity of (+)-JQ1 is crucial for its biological function, as evidenced by the substantial difference in potency between enantiomers [9] [17]. Crystal structure studies reveal that only the (+)-enantiomer binds effectively to the acetyl-lysine binding site, forming essential hydrogen bonds with conserved asparagine residues [9]. The triazole ring of (+)-JQ1 establishes a critical hydrogen bond with asparagine 140 in BRD4 bromodomain 1 and asparagine 429 in BRD2 bromodomain 2 [9].

Commercial sources of (+)-JQ1 require careful verification of enantiomeric purity, as instances of racemic mixtures being misrepresented as pure (+)-enantiomer have been reported [33]. Authentic (+)-JQ1 typically exhibits enantiomeric ratios exceeding 95:5 when analyzed by chiral chromatographic methods [3] [33].

| Stereochemical Property | (+)-JQ1 | (-)-JQ1 | Reference |

|---|---|---|---|

| Absolute Configuration | (S) | (R) | [1] [2] [17] |

| Optical Rotation | Positive | Negative | [2] [33] |

| BRD4 BD1 IC₅₀ (nM) | 77 | >10,000 | [5] [9] |

| BRD4 BD2 IC₅₀ (nM) | 33 | >10,000 | [5] [9] |

| Enantiomeric Purity | >95% | >95% | [3] [33] |

Key Functional Groups and Structure-Activity Determinants

The molecular architecture of (+)-JQ1 incorporates several critical functional groups that contribute to its binding affinity and selectivity [9] [10]. The tert-butyl ester moiety at the C6 position serves multiple purposes, including providing steric bulk to enhance selectivity and improving cellular permeability [9] [13]. This bulky substituent also helps mitigate potential binding to central benzodiazepine receptors, thereby reducing off-target effects [13].

The 4-chlorophenyl substituent attached to the triazole ring provides essential hydrophobic interactions within the binding pocket [7] [9]. Crystal structure analysis reveals that this aromatic group occupies a hydrophobic cavity and exhibits some conformational flexibility, as evidenced by different binding poses observed in crystallographic studies [7]. The chlorine atom contributes to the electronic properties of the phenyl ring while maintaining favorable pharmacological characteristics [9].

The thienotriazolodiazepine core represents the primary recognition element for bromodomain binding [8] [9]. The triazole nitrogen serves as a hydrogen bond acceptor, forming a critical interaction with conserved asparagine residues in the target protein [9]. The three methyl groups located at positions 2, 3, and 9 of the fused ring system contribute to hydrophobic interactions and help optimize the binding geometry [9] [11].

The acetate linker connecting the diazepine ring to the tert-butyl ester provides conformational flexibility while maintaining the appropriate spatial relationship between functional groups [9]. This linker region has been identified as a potential site for chemical modification without significantly compromising binding affinity [10].

Metabolic studies have identified the thiophene 2-methyl group as the primary site of cytochrome P450-mediated oxidation [11] [22]. Hydroxylation at this position represents the major metabolic pathway, leading to formation of the primary metabolite in both human and mouse liver microsomes [11] [22].

| Functional Group | Structural Role | Binding Contribution | Reference |

|---|---|---|---|

| Tert-butyl ester | Steric bulk, permeability | Selectivity enhancement | [9] [13] |

| 4-Chlorophenyl | Hydrophobic contact | Binding affinity | [7] [9] |

| Triazole nitrogen | Hydrogen bond acceptor | Primary recognition | [9] |

| Thiophene methyls | Hydrophobic interactions | Binding optimization | [9] [11] |

| Acetate linker | Conformational flexibility | Spatial positioning | [9] [10] |

Physicochemical Characteristics and Stability Parameters

The physicochemical properties of (+)-JQ1 influence its behavior in biological systems and determine its suitability as a chemical probe [12] [18]. The compound exhibits moderate lipophilicity with calculated partition coefficient values varying depending on the computational method employed [21]. Experimental determination of lipophilicity through reverse-phase thin-layer chromatography provides more reliable data for pharmaceutical applications [21].

Solubility characteristics of (+)-JQ1 show good dissolution in dimethyl sulfoxide at concentrations up to 45.7 milligrams per milliliter [17] [18]. The compound also demonstrates solubility in ethanol at similar concentrations, providing flexibility for experimental applications [17] [18]. Aqueous solubility remains limited, which is typical for compounds with significant hydrophobic character [12].

The melting point of (+)-JQ1 exceeds 205 degrees Celsius with decomposition, indicating reasonable thermal stability under normal storage conditions [12]. Predicted boiling point calculations suggest a value of approximately 610.4 degrees Celsius, though this parameter has limited practical relevance due to thermal decomposition [12].

Stability studies reveal that (+)-JQ1 maintains chemical integrity for one year when stored as supplied at temperatures between 2-8 degrees Celsius [12]. Solutions prepared in dimethyl sulfoxide or ethanol retain stability for up to two months when stored at -20 degrees Celsius [12]. The compound demonstrates sensitivity to metabolic degradation, with a relatively short in vivo half-life of approximately one hour [11] [35].

The predicted acid dissociation constant (pKa) value of 2.05 suggests that (+)-JQ1 remains predominantly neutral under physiological pH conditions [12]. This property contributes to its cellular permeability and ability to cross biological membranes [12].

Thermal shift assay studies demonstrate that (+)-JQ1 binding significantly stabilizes target proteins, with melting temperature increases of approximately 9.6 degrees Celsius for BRD4 bromodomain 1 [15]. This thermal stabilization provides a quantitative measure of binding affinity and has been utilized for structure-activity relationship studies [15].

Photostability characteristics require careful consideration during experimental handling, as many small molecule compounds exhibit sensitivity to light exposure [24] [27]. Standard photostability testing protocols should be employed to ensure compound integrity during extended experiments [27].

| Physicochemical Parameter | Value | Units | Reference |

|---|---|---|---|

| Melting Point | >205 (decomposition) | °C | [12] |

| Predicted Boiling Point | 610.4 ± 65.0 | °C | [12] |

| Density | 1.33 | g/cm³ | [12] |

| Predicted pKa | 2.05 ± 0.60 | - | [12] |

| DMSO Solubility | 45.7 | mg/mL | [17] [18] |

| Ethanol Solubility | 45.7 | mg/mL | [17] [18] |

| Storage Stability | 1 year (2-8°C) | - | [12] |

| Solution Stability | 2 months (-20°C) | - | [12] |

| Thermal Stabilization (BRD4) | 9.6 | °C | [15] |

The initial synthesis of JQ1 was developed by Filippakopoulos and colleagues at the Bradner laboratory [1] [2]. The original racemic synthesis employed a multi-step approach beginning with Fmoc-protected aspartic acid and 4-chlorophenyl acetonitrile. The key steps included peptide coupling, cyclization to form the benzodiazepine core, and subsequent conversion to the thienotriazolodiazepine scaffold [1].

The racemic pathway utilized phosphorus pentasulfide (P₂S₅) for thionation of the amide intermediate to form the corresponding thioamide. This was followed by treatment with hydrazine hydrate to generate an amidrazone intermediate, which underwent cyclization with trimethyl orthoacetate to afford racemic JQ1 in 55% overall yield [2]. However, significant challenges arose from hydrogen sulfide gas evolution during the P₂S₅-mediated thionation, creating safety concerns and unpleasant sulfur-related odors that were difficult to manage on larger scales [2].

The enantiomerically enriched synthesis was developed to access the more potent (+)-JQ1 enantiomer. This route employed diethyl chlorophosphate as a key reagent for triazole formation, providing enantiomerically enriched (+)-JQ1 with 90% optical purity [2]. The synthesis began with the same benzodiazepine intermediate, which was treated with potassium tert-butoxide followed by diethyl chlorophosphate to form a phosphorylimidate intermediate. Subsequent reaction with acetylhydrazide and heating afforded (+)-JQ1, though the use of diethyl chlorophosphate posed significant safety concerns due to its classification as highly toxic with acute oral, dermal, and inhalation toxicity profiles [2].

Scalable Manufacturing Approaches

To address the safety and scalability limitations of the original methods, researchers at the University of Minnesota developed improved scalable approaches for JQ1 synthesis [3] [2]. These methods focused on replacing hazardous reagents with safer alternatives while maintaining synthetic efficiency.

The Lawesson's reagent approach represented a significant improvement for racemic JQ1 synthesis. Lawesson's reagent (0.5 equivalents) replaced P₂S₅ (4 equivalents) for the critical thionation step, dramatically reducing sulfur-related safety concerns [2]. Initial studies on 1 mmol scale demonstrated 75% yield for the thioamide formation, though yields decreased to 50% on larger scales due to purification challenges [2].

For large-scale production, the research team successfully synthesized approximately 30 grams of racemic JQ1 using the optimized conditions, carrying out the reaction in four batches to minimize sulfur-related odors [2]. The scalable nature of this approach made it suitable for kilogram-scale production when needed for extensive biological studies.

The diphenyl chlorophosphate method addressed safety concerns in enantiomerically enriched JQ1 synthesis. This approach replaced the highly toxic diethyl chlorophosphate with the less toxic diphenyl chlorophosphate, which is classified as corrosive rather than acutely toxic [2]. The modified conditions provided (+)-JQ1 in 82% yield with 91:9 enantiomeric ratio, matching the enantiomeric purity of the original method while significantly improving safety profiles [2].

One-Pot Three-Step Synthesis Strategies

The development of one-pot methodologies represented a major advancement in JQ1 synthesis efficiency and safety [3] [2]. The one-pot three-step approach combined thionation, amidrazone formation, and triazole installation in a single reaction vessel, eliminating the need for intermediate purifications and reducing overall synthetic complexity.

The optimized one-pot procedure began with treatment of the benzodiazepine amide with Lawesson's reagent in tetrahydrofuran at 80°C for 2 hours. The reaction mixture was then cooled to 0°C, and hydrazine hydrate (10 equivalents) was added dropwise over 10 minutes. After stirring for 30 minutes, the mixture underwent aqueous workup to provide crude amidrazone, which was used directly in the subsequent cyclization step [2].

The triazole formation step involved heating the crude amidrazone in a 2:3 mixture of trimethyl orthoacetate and toluene at 110°C for 2 hours. This one-pot strategy provided racemic JQ1 in 60% overall yield over three steps, representing an improvement over the original 55% yield while significantly simplifying the purification process [2].

The key advantages of the one-pot approach included minimized sulfur-related concerns, facile purification processes, and improved overall efficiency. The method eliminated the challenging purification of the thioamide intermediate, which often required multiple column chromatography steps in the original procedure [2].

Stereoselective Synthesis for Enantiomerically Pure (+)-JQ1

Advanced stereoselective methodologies have been developed to access enantiomerically pure (+)-JQ1 without requiring expensive chiral separations [4] [5] [6]. The most significant advancement involved a route based on stereocontrolled alkylation of N-Pf (9-phenyl-9-fluorenyl) protected aspartic acid derivatives.

The aspartic acid-based approach utilized L-aspartic acid diester derivatives protected with both 9-phenyl-9-fluorenyl and benzyl groups to drive diastereoselective alkylation at the β-carbon while protecting the α-proton from epimerization [5] [6]. This methodology enabled the preparation of structurally diverse and enantiopure triazolodiazepines through a divergent, racemization-free protocol.

Using this stereoselective strategy, researchers synthesized bumped thienodiazepine-based BET inhibitor ET-JQ1-OMe in five steps with 99% enantiomeric excess without requiring chiral chromatography [5] [6]. The approach achieved approximately 40 mg of enantiopure product from less than £100 worth of starting materials, representing a significant cost improvement over previous methods that required £1,000 worth of materials and expensive chiral purification steps [5].

The deuterated analog synthesis provided another example of stereoselective JQ1 preparation. The route initiated with a Gewald reaction using 4,4,4-trideutero-2-butanone and 3-(4-chlorophenyl)-3-oxopropionitrile to produce a thiophene trideuterated at the 2-position [7]. Critical improvements included using EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) for amide coupling, which provided 75-80% yield with minimal racemization (95:5 enantiomeric ratio) compared to previous PyBOP coupling conditions that led to extensive racemization [7].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Wang Y, Ma LM, Wang XZ, Wang T. [Mechanism of Notch1 Pathway in SUP-B15 Cell Apoptosis Induced by JQ1]. Zhongguo Shi Yan Xue Ye Xue Za Zhi. 2015 Apr;23(2):364-8. doi: 10.7534/j.issn.1009-2137.2015.02.013. Chinese. PubMed PMID: 25948186.

3: Fowler T, Ghatak P, Price DH, Conaway R, Conaway J, Chiang CM, Bradner JE, Shilatifard A, Roy AL. Correction: Regulation of MYC Expression and Differential JQ1 Sensitivity in Cancer Cells. PLoS One. 2015 Apr 22;10(4):e0126328. doi: 10.1371/journal.pone.0126328. eCollection 2015. PubMed PMID: 25902070; PubMed Central PMCID: PMC4406619.

4: Jung KH, Das A, Chai JC, Kim SH, Morya N, Park KS, Lee YS, Chai YG. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells. J Neuroinflammation. 2015 Feb 24;12(1):36. doi: 10.1186/s12974-015-0260-5. PubMed PMID: 25890327; PubMed Central PMCID: PMC4359438.

5: Kumar K, Raza SS, Knab LM, Chow CR, Kwok B, Bentrem DJ, Popovic R, Ebine K, Licht JD, Munshi HG. GLI2-dependent c-MYC upregulation mediates resistance of pancreatic cancer cells to the BET bromodomain inhibitor JQ1. Sci Rep. 2015 Mar 25;5:9489. doi: 10.1038/srep09489. PubMed PMID: 25807524.

6: Qiu H, Jackson AL, Kilgore JE, Zhong Y, Chan LL, Gehrig PA, Zhou C, Bae-Jump VL. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer. Oncotarget. 2015 Mar 30;6(9):6915-30. PubMed PMID: 25762632.

7: Toniolo PA, Liu S, Yeh JE, Moraes-Vieira PM, Walker SR, Vafaizadeh V, Barbuto JA, Frank DA. Inhibiting STAT5 by the BET bromodomain inhibitor JQ1 disrupts human dendritic cell maturation. J Immunol. 2015 Apr 1;194(7):3180-90. doi: 10.4049/jimmunol.1401635. Epub 2015 Feb 27. PubMed PMID: 25725100; PubMed Central PMCID: PMC4369449.

8: Ghurye RR, Stewart HJ, Chevassut TJ. Bromodomain inhibition by JQ1 suppresses lipopolysaccharide-stimulated interleukin-6 secretion in multiple myeloma cells. Cytokine. 2015 Feb;71(2):415-7. doi: 10.1016/j.cyto.2014.11.013. Epub 2014 Dec 4. PubMed PMID: 25482841.

9: Horne GA, Stewart HJ, Dickson J, Knapp S, Ramsahoye B, Chevassut T. Nanog requires BRD4 to maintain murine embryonic stem cell pluripotency and is suppressed by bromodomain inhibitor JQ1 together with Lefty1. Stem Cells Dev. 2015 Apr 1;24(7):879-91. doi: 10.1089/scd.2014.0302. Epub 2014 Dec 17. PubMed PMID: 25393219; PubMed Central PMCID: PMC4367495.

10: Hogg SJ, Johnstone RW, Shortt J. Letter to the Editor, "BET inhibitor JQ1 blocks inflammation and bone destruction". J Dent Res. 2015 Jan;94(1):229. doi: 10.1177/0022034514557673. Epub 2014 Nov 11. PubMed PMID: 25389001.